4-Phenylpiperidine hydrochloride

概述

描述

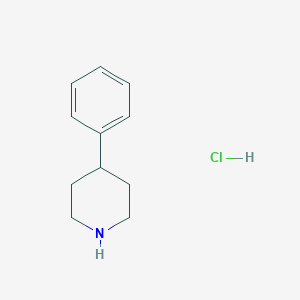

4-Phenylpiperidine hydrochloride is a chemical compound featuring a benzene ring bound to a piperidine ring. This compound serves as the base structure for a variety of opioids, including pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is widely used in the pharmaceutical industry due to its significant pharmacological properties.

准备方法

The synthesis of 4-Phenylpiperidine hydrochloride involves several methods, each with its own set of reaction conditions and industrial applicability. One common method uses 1-benzyl-4-piperidone as a raw material. The process involves sequential addition, cyclization, and reduction steps, often employing metal catalysts and strong acids like trifluoroacetic acid . Another method involves the use of n-butyl lithium and an ultralow temperature environment, although this method is less suitable for industrial production due to its harsh conditions . The industrial production of this compound aims to achieve high purity and yield through optimized reaction conditions and cost-effective raw materials .

化学反应分析

4-Phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of piperidinones.

Substitution: Substitution reactions can occur at the piperidine ring or the phenyl ring, using reagents like halogens or alkylating agents.

科学研究应用

Pharmaceutical Development

4-Phenylpiperidine hydrochloride is a crucial intermediate in the synthesis of several pharmaceutical agents, particularly analgesics and antidepressants. Its derivatives are known for their effectiveness in pain management and mood enhancement. For instance:

- Analgesics : Compounds derived from 4-phenylpiperidine have been shown to exhibit potent analgesic properties comparable to established opioids, making them valuable in treating acute and chronic pain conditions, including cancer-related pain .

- Antidepressants : Research indicates that derivatives of this compound can influence neurotransmitter systems, providing potential therapeutic effects for mood disorders .

Neuroscience Research

In neuroscience, this compound is utilized to study the central nervous system's mechanisms. Its applications include:

- Mechanistic Studies : Researchers use this compound to investigate the action mechanisms of neuroactive substances, thereby enhancing the understanding of various neurological conditions .

- Behavioral Studies : In animal models, it is employed to assess the effects of psychoactive substances, contributing insights into addiction and behavioral disorders .

Drug Formulation

The compound plays a significant role in drug formulation processes:

- Improving Solubility and Bioavailability : this compound is incorporated into formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients, which is crucial for effective drug delivery systems .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material:

- Chromatographic Techniques : It aids in the accurate quantification of related compounds in complex mixtures, facilitating research across various chemical analyses .

Radical Polymerization

Recent studies have explored the use of this compound in radical polymerization processes:

- Controlled Radical Polymerization : The compound has been investigated as a precursor for synthesizing structurally diverse polymers with potential applications in biomedical fields .

Case Study 1: Analgesic Efficacy

A study demonstrated that derivatives of 4-phenylpiperidine exhibited analgesic activity significantly higher than traditional opioids like morphine. The research highlighted the potential for developing new pain management therapies that minimize side effects associated with conventional opioids .

Case Study 2: Neuropharmacological Insights

Research utilizing this compound has provided insights into its role as a selective serotonin receptor modulator, suggesting its potential utility in treating mood disorders through targeted receptor interactions .

作用机制

4-Phenylpiperidine hydrochloride exerts its effects by binding to and activating dopamine receptors in the brain. This interaction modulates dopamine signaling pathways, influencing the release and reuptake of dopamine. As a result, the compound affects neurotransmission and neuronal activity, leading to its pharmacological effects .

相似化合物的比较

4-Phenylpiperidine hydrochloride is unique due to its specific structure and pharmacological properties. Similar compounds include:

Pethidine (Meperidine): An opioid analgesic with similar structural features but different pharmacokinetics and pharmacodynamics.

Ketobemidone: Another opioid analgesic with a similar base structure but distinct clinical applications.

Alvimopan: A peripherally acting opioid antagonist used to manage postoperative ileus.

Loperamide: An anti-diarrheal agent that acts on opioid receptors in the gastrointestinal tract.

Diphenoxylate: An anti-diarrheal agent often combined with atropine to prevent misuse.

These compounds share the 4-Phenylpiperidine core structure but differ in their specific functional groups and pharmacological effects.

生物活性

4-Phenylpiperidine hydrochloride (APPHCl) is a compound of significant interest in pharmacology due to its biological activity, particularly as an opioid analgesic. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound primarily acts as an agonist at the μ-opioid receptors in the central nervous system. This interaction leads to various physiological effects:

- Analgesia : The activation of μ-opioid receptors results in pain relief, making APPHCl effective for treating moderate to severe acute pain.

- Biochemical Pathways : The compound influences several biochemical pathways, including the modulation of neurotransmitter release and neuronal excitability, which can lead to decreased smooth muscle spasm and suppression of the cough reflex compared to morphine.

Pharmacokinetics

The pharmacokinetic profile of APPHCl indicates:

- Onset of Action : Rapid onset compared to traditional opioids.

- Duration : A slightly shorter duration of action than morphine, making it suitable for specific clinical scenarios where quick pain relief is necessary.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Analgesic Potency Comparison

Research has demonstrated that derivatives of 4-phenylpiperidine, such as fentanyl, exhibit significantly higher analgesic potency compared to morphine. For instance:

- Fentanyl's potency is approximately 300 times that of morphine in animal models .

- The structural modifications in 4-phenylpiperidine derivatives can lead to enhanced potency or selectivity for specific opioid receptors.

Dopaminergic Activity

A study conducted on various 4-phenylpiperidine derivatives indicated their effects on dopaminergic neurotransmission:

- Some compounds acted as partial D2 receptor agonists, suggesting potential applications in treating conditions like schizophrenia .

- Quantitative structure-activity relationship (QSAR) modeling highlighted the importance of structural features in determining biological responses, such as receptor affinity and metabolic stability .

Safety and Toxicology

While this compound shows promising therapeutic effects, safety profiles must be considered:

属性

IUPAC Name |

4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZJLQCUYUTZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145467 | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10272-49-8 | |

| Record name | 4-Phenylpiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the structural significance of the phenyl ring in 4-Phenylpiperidine derivatives for their analgesic activity?

A: While the provided abstracts don't delve into the specific mechanism of analgesic action, they highlight the structural analysis of these compounds. [, ] The crystal structure analysis of Pethidine hydrochloride, a 4-Phenylpiperidine derivative, reveals that the phenyl ring adopts an equatorial position relative to the piperidine ring. [] This spatial arrangement could be crucial for interaction with biological targets, potentially influencing the analgesic properties of these compounds. Further research is needed to elucidate the specific structure-activity relationships.

Q2: Can you provide examples of analytical techniques used to characterize 4-Phenylpiperidine derivatives?

A: The research papers primarily employ X-ray crystallography to determine the three-dimensional structures of these compounds. [, ] This technique provides valuable insights into bond lengths, bond angles, and overall conformation. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, are mentioned as tools for structural analysis and evaluation of synthesized derivatives. []

Q3: The abstract of one paper mentions "competition for adsorption to glass." [] What does this imply about the analysis of these compounds?

A3: This technique likely refers to a method for quantifying the compound in biological fluids. By measuring the competition between the target compound ((+)-(3R), (4S)-3-[(4methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride (FG 4963)) and a known standard for binding to glass surfaces, researchers can indirectly determine the concentration of the compound. This method highlights the need for sensitive analytical techniques to study these compounds in biological systems.

Q4: What can be inferred about the potential for different isomers of 4-Phenylpiperidine derivatives to exhibit varied pharmacological effects?

A: One study mentions that the structural determination of 1,2-Dimethyl-4-hydroxy-4-phenylpiperidine hydrochloride is part of a broader investigation into several isomers of synthetic 4-phenylpiperidine derivatives used clinically as analgesics. [] This suggests that subtle differences in the spatial arrangement of atoms within these isomers could lead to significant variations in their binding affinities, target interactions, and ultimately, their analgesic effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。